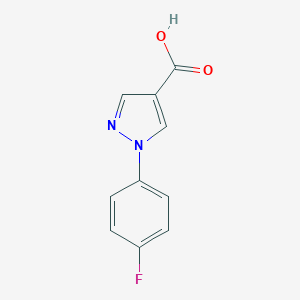
1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
OSM-S-245 es un compuesto que pertenece a la serie de aminotienopirimidinas. Esta serie de compuestos ha sido explorada por su potencial en el tratamiento de la malaria, particularmente debido a su actividad contra el parásito Plasmodium falciparum . El compuesto es parte del proyecto Open Source Malaria, que tiene como objetivo desarrollar nuevos medicamentos antimaláricos a través de la colaboración de código abierto.
Métodos De Preparación
La síntesis de OSM-S-245 involucra varios pasos clave. Inicialmente, la construcción del andamiaje de tienopirimidina se logra a través de una serie de reacciones orgánicas. El proceso generalmente comienza con la síntesis de materiales de partida de tiofeno, seguido de la formación del núcleo de aminotienopirimidina Los métodos de producción industrial para estos compuestos a menudo involucran técnicas de síntesis orgánica a gran escala, asegurando un alto rendimiento y pureza, al tiempo que se mantiene la rentabilidad y la sostenibilidad ambiental .
Análisis De Reacciones Químicas
OSM-S-245 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un intermedio valioso en la síntesis de otros derivados de aminotienopirimidina.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas más allá del tratamiento de la malaria.
Mecanismo De Acción
El mecanismo de acción de OSM-S-245 implica la inhibición de enzimas específicas dentro del parásito Plasmodium falciparum. Los estudios han demostrado que el compuesto se dirige a la asparaginil-tRNA sintetasa citoplásmica del parásito, lo que lleva a la inhibición de la traducción de proteínas y la activación de la respuesta de inanición de aminoácidos . Este mecanismo es distinto de otros medicamentos antimaláricos, destacando su potencial como un nuevo agente terapéutico.
Comparación Con Compuestos Similares
OSM-S-245 se puede comparar con otros compuestos de la serie de aminotienopirimidinas, como OSM-S-106. Si bien ambos compuestos exhiben actividad contra Plasmodium falciparum, OSM-S-245 ha mostrado mayor potencia y selectividad . Otros compuestos similares incluyen varios derivados de aminotienopirimidina que se han sintetizado y evaluado por su actividad antimalárica . La singularidad de OSM-S-245 radica en su estructura molecular específica y su mecanismo de acción, que lo diferencian de otros compuestos de la serie.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLETHNIUVDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390200 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-81-0 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















